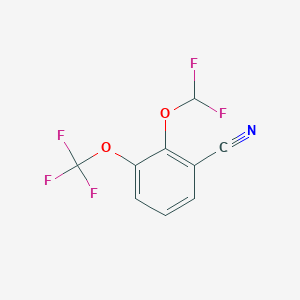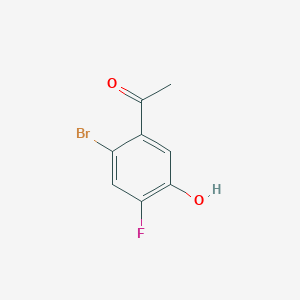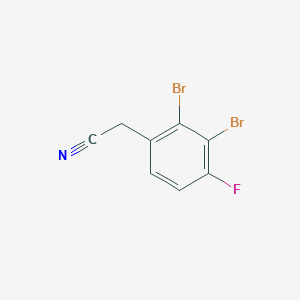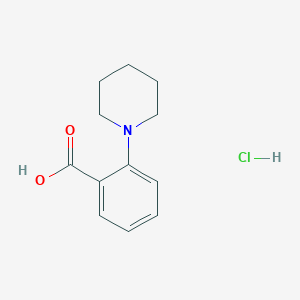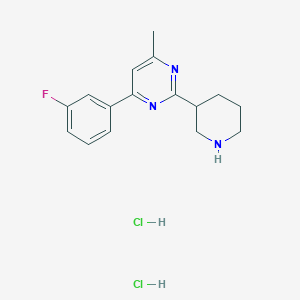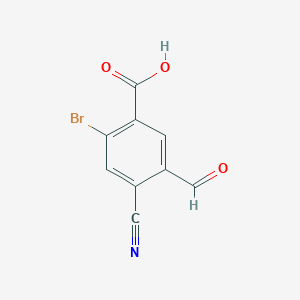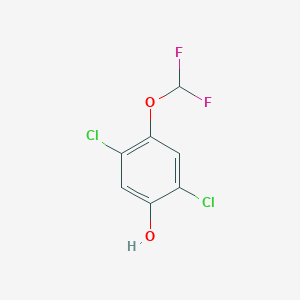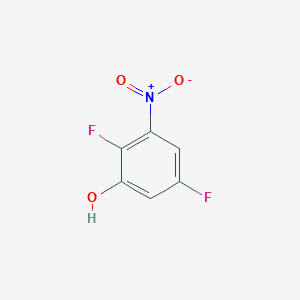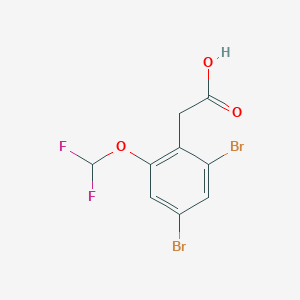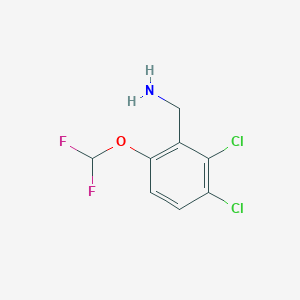
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Safety and Hazards
Mécanisme D'action
Target of Action
“1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride” is a pyrazole derivative. Pyrazole derivatives are known to have a broad range of biological activities . They can act on various targets depending on their specific structure and functional groups.
Mode of Action
The mode of action of a specific pyrazole derivative would depend on its target. For example, some pyrazole derivatives are known to inhibit certain enzymes, while others might interact with specific receptors .
Biochemical Pathways
Again, this would depend on the specific target and mode of action of the compound. Pyrazole derivatives can potentially affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. Pyrazole derivatives, due to their heterocyclic nature, are likely to have good bioavailability .
Result of Action
The molecular and cellular effects of the compound would depend on its specific target and mode of action. Pyrazole derivatives have been reported to have various biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor effects .
Analyse Biochimique
Biochemical Properties
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with autophagy proteins, activating them as a survival mechanism. Additionally, it predominantly induces p53-mediated apoptosis in certain cell lines . These interactions highlight the compound’s potential in modulating cellular processes and its therapeutic relevance.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in colorectal RKO carcinoma cells, the compound has demonstrated cytotoxic properties, leading to cell death through apoptosis . This indicates its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to stabilize radicals through electron-donating and electron-withdrawing groups further elucidates its mechanism of action . These molecular interactions are critical for understanding its therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for prolonged observation of its effects in both in vitro and in vivo studies . This stability is crucial for its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic benefits, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile at various dosages is vital for its potential use in clinical settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions determine the compound’s bioavailability and efficacy in therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Understanding its localization helps elucidate its mechanism of action and potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride involves multiple steps. One common method includes the reaction of 1-Methyl-3-pyrrolidinol with pyrazole derivatives under controlled conditions . The reaction typically requires the use of solvents such as ethanol and catalysts to facilitate the process. The final product is obtained through purification techniques like vacuum distillation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves batch-wise addition of reagents, temperature control, and the use of industrial-grade solvents and catalysts . The final product is purified using advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Methyl-3-pyrrolidinol
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol
- 3-Hydroxy-1-methylpyrrolidine
Uniqueness
1-Methyl-3-pyrrolidin-3-yl-1H-pyrazol-5-ol dihydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in diverse scientific fields make it a valuable compound for research and industrial purposes .
Propriétés
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1H-pyrazol-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O.2ClH/c1-11-8(12)4-7(10-11)6-2-3-9-5-6;;/h4,6,9-10H,2-3,5H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJQLZYCOKJPJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(N1)C2CCNC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


